hexahydro-1H-cyclopenta[c]thiophen-5-one
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Overview
Description
Hexahydro-1H-cyclopenta[c]thiophen-5-one is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . This compound is characterized by its yellow to brown liquid form and is known for its unique structure, which includes a cyclopentane ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-cyclopenta[c]thiophen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with sulfur-containing reagents to form the thiophene ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The process may include steps such as distillation and purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-cyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophene ring into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
Hexahydro-1H-cyclopenta[c]thiophen-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-1H-cyclopenta[c]thiophen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of hexahydro-1H-cyclopenta[c]thiophen-5-one.
Thiophene: The parent compound of the thiophene ring present in this compound.
Sulfoxides and Sulfones: Oxidized derivatives of thiophenes.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHSXWRJNEGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC2CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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